Penconazole-d7 Analytical Standard: A Technical Guide for Researchers
Penconazole-d7 Analytical Standard: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification in analytical assays. This technical guide provides an in-depth overview of the commercial availability of Penconazole-d7, its application as an analytical standard, and detailed experimental protocols for its use.
Penconazole is a triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2][3] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for penconazole in food products, necessitating sensitive and accurate analytical methods for its monitoring.[4] Penconazole-d7, a deuterated analog of penconazole, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.[2]
Commercial Suppliers of Penconazole-d7
A number of reputable suppliers offer Penconazole-d7 analytical standards. The table below summarizes the key quantitative data for products from several prominent vendors. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Format |
| LGC Standards | Penconazole D7 (propyl D7) / DRE-C15910100 | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | Information available upon request from supplier | Information available upon request from supplier | Neat |
| LGC Standards (CDN Isotopes) | (±)-Penconazole-d7 (pentyl-3,3,4,4,5,5,5-d7) / CDN-D-7681 | 1628110-84-8 | C₁₃D₇H₈Cl₂N₃ | 291.23 | ≥ 98% | ≥ 98 atom % D | Neat |
| Santa Cruz Biotechnology | Penconazole-d7 / sc-213328 | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | Information available upon request from supplier | Information available upon request from supplier | Solid |
| BIOZOL | Penconazole-d7 / MCE-HY-135761S | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | 99.17% | Not specified | Solid |
| InvivoChem | Penconazole-d7 / V52803 | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | ≥ 98% | Not specified | Solid |
| MedChemExpress | Penconazole-d7 / HY-135761S | 1628110-84-8 | C₁₃H₈D₇Cl₂N₃ | 291.23 | Information available upon request from supplier | Information available upon request from supplier | Solid |
Experimental Protocols
The following are representative experimental protocols for the analysis of penconazole in a food matrix using Penconazole-d7 as an internal standard, based on established methodologies.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
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Homogenization: Homogenize 10-15 g of the sample (e.g., fruit or vegetable) until a uniform consistency is achieved.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add a known amount of Penconazole-d7 internal standard solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 x g for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
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Vortex for 30 seconds.
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Centrifuge at high speed for 5 minutes.
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Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
LC-MS/MS Analysis
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40 °C.
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both penconazole and Penconazole-d7 for quantification and confirmation.
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Example Penconazole transitions: m/z 284.1 → 159.0 (quantification), m/z 284.1 → 70.1 (confirmation).
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Example Penconazole-d7 transitions: m/z 291.1 → 166.0 (quantification), m/z 291.1 → 70.1 (confirmation).
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Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
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GC-MS Analysis
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Chromatographic Conditions:
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Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Inlet: Splitless injection at a high temperature (e.g., 250 °C).
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Oven Temperature Program: A temperature gradient to ensure separation of analytes (e.g., start at 70 °C, ramp to 280 °C).
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Mass Spectrometric Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS systems.
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Monitored Ions: Select characteristic ions for both penconazole and Penconazole-d7.
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Visualizations
The following diagrams illustrate key concepts related to the use of Penconazole-d7.
Caption: A typical workflow for pesticide residue analysis using an internal standard.
